molecular formula C23H33ClN2O2 B1662485 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride CAS No. 165377-44-6

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride

Cat. No.: B1662485
CAS No.: 165377-44-6
M. Wt: 405.0 g/mol
InChI Key: IWAWUADQLKNPLR-UHFFFAOYSA-N
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Description

Cutamesine dihydrochloride is a synthetic compound known for its role as a selective sigma-1 receptor agonist. Sigma-1 receptors are chaperone proteins primarily located in the endoplasmic reticulum of cells in the central nervous system. These receptors are involved in modulating calcium release and apoptosis, making cutamesine dihydrochloride a compound of interest in neurological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cutamesine dihydrochloride is synthesized through a multi-step process involving the formation of a piperazine ring. The core functional group is a six-membered heterocycle with two nitrogen atoms. The synthesis typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.

    Substitution Reactions: The piperazine ring undergoes substitution reactions with phenethyl and phenpropyl groups.

Industrial Production Methods

Industrial production of cutamesine dihydrochloride involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Cutamesine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Cutamesine dihydrochloride exerts its effects by selectively binding to sigma-1 receptors. These receptors act as molecular chaperones, stabilizing proteins in response to cellular stress. The activation of sigma-1 receptors by cutamesine dihydrochloride modulates calcium release and apoptosis, leading to various physiological effects, including the activation of dopamine-releasing neurons and repression of the MAPK/ERK pathway .

Comparison with Similar Compounds

Cutamesine dihydrochloride is unique due to its high selectivity for sigma-1 receptors. Similar compounds include:

Cutamesine dihydrochloride’s high selectivity and efficacy make it a valuable tool in neurological research and potential therapeutic applications.

Biological Activity

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, commonly referred to as SA-4503 or Cutamesine, is a synthetic compound that exhibits significant pharmacological activity primarily through its action as a sigma-1 receptor (σ1R) agonist. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Name: this compound
  • CAS Number: 165377-44-6
  • Molecular Formula: C23H32N2O2·2ClH
  • Molecular Weight: 441.44 g/mol

SA-4503 acts primarily as a selective agonist for the sigma-1 receptor with an IC50 value of approximately 17.4 nM for σ1R and significantly lower affinity for σ2R (IC50 = 1784 nM) . The sigma-1 receptor is implicated in various neurobiological processes, including modulation of neurotransmitter release, neuroprotection, and regulation of calcium signaling within cells .

Cognitive Enhancement

Research indicates that SA-4503 may enhance cognitive functions. In animal models, oral administration has been shown to increase cerebral acetylcholine (ACh) levels in the frontal cortex and hippocampus, suggesting a potential role in improving memory and learning capabilities .

Antidepressant Effects

SA-4503 has demonstrated antidepressant-like effects in various behavioral tests. For instance, it significantly reduced immobility time in the forced swim test in mice, indicating potential efficacy in combating depressive symptoms .

Neuroprotective Properties

The compound has been studied for its neuroprotective effects in models of ischemic stroke. Activation of σ1R by SA-4503 was associated with improved functional recovery post-stroke, although it did not significantly alter inflammatory markers such as TNF-α and IL-1β in microglial cultures exposed to hypoxia .

Interaction with Neurotransmitters

Studies have shown that SA-4503 influences dopamine and norepinephrine turnover in the brain. At higher doses (50–250 mg/kg), it transiently increased dopamine levels in specific brain regions but subsequently led to a decrease . This modulation could be relevant for disorders characterized by dopaminergic dysfunction.

Research Findings

StudyFindings
Ruscher et al. (2012)SA-4503 improves recovery from ischemic stroke without affecting key inflammatory mediators .
Chemical BookSA-4503 shows high affinity for σ1R with minimal interaction with other receptors, indicating specificity .
PubMed StudyDemonstrated effects on dopamine turnover; higher doses led to transient increases followed by decreases .

Case Studies

In experimental models, SA-4503 has been shown to facilitate recovery from cognitive deficits associated with neurodegenerative diseases. One study highlighted its potential in stabilizing synaptic structures in mouse models of Alzheimer’s disease by acting on σ1R .

Properties

CAS No.

165377-44-6

Molecular Formula

C23H33ClN2O2

Molecular Weight

405.0 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride

InChI

InChI=1S/C23H32N2O2.ClH/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20;/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3;1H

InChI Key

IWAWUADQLKNPLR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl

Key on ui other cas no.

165377-44-6

Synonyms

(11C)SA4503
1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
cutamesine
SA 4503
SA-4503
SA4503

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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